2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a difluoroethoxy group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,2-difluoroethanol with a suitable pyrazole derivative under controlled conditions to introduce the difluoroethoxy group. The nitro group is then introduced through nitration reactions, and the final product is obtained by coupling the intermediate with a propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups in place of the difluoroethoxy group .
Scientific Research Applications
2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoroethoxy and nitro groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid
- 2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid
Uniqueness
2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the presence of both difluoroethoxy and nitro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O5/c1-9(2,8(15)16)13-3-5(14(17)18)7(12-13)19-4-6(10)11/h3,6H,4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMCDEFVJREBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C(=N1)OCC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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